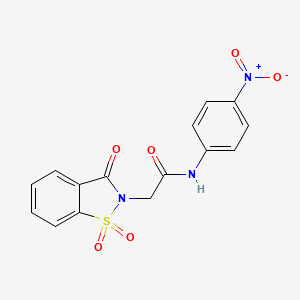

N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6S/c19-14(16-10-5-7-11(8-6-10)18(21)22)9-17-15(20)12-3-1-2-4-13(12)25(17,23)24/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXFCRHLZACIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319901 | |

| Record name | N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85198435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

454251-09-3 | |

| Record name | N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]isothiazol-2(3H)-yl core, followed by the introduction of the 1,1-dioxido-3-oxo group. The acetamide linkage is then formed, and finally, the 4-nitrophenyl group is introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and nitrophenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the acetamide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the phenyl ring and the heterocyclic core. Key comparisons include:

Key Observations :

- Electron-withdrawing vs.

- Solubility and logP : The nitro group reduces solubility (logS ≈ -2.29 for SCP-1 ), whereas bromine substitution increases lipophilicity (logP = 2.2) .

Physicochemical and Crystallographic Properties

- Crystallography: SCP-1 exhibits a planar benzothiazole ring (r.m.s. deviation = 0.023 Å) with an 84.9° dihedral angle relative to the phenol ring. Strong N–H···O and O–H···O hydrogen bonds stabilize the lattice .

- Thermal Stability : Nitro-substituted derivatives may exhibit lower thermal stability compared to halogenated analogues due to nitro group decomposition pathways.

Biological Activity

N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.4 g/mol. The compound features a nitrophenyl group and a benzothiazole moiety, which are known to contribute to its biological activity.

Research suggests that compounds containing benzothiazole derivatives exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Compounds like this often inhibit enzymes critical for the proliferation of pathogens or cancer cells.

- Interference with Cellular Signaling : The compound may disrupt pathways involved in cell survival and apoptosis.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available literature:

Antimicrobial Activity

A study published in 2020 explored the antimicrobial properties of various benzothiazole derivatives. This compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Properties

In vitro studies demonstrated that the compound effectively induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. These findings suggest potential for development as an anticancer agent.

Anti-inflammatory Effects

Research indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential utility in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core followed by coupling with the 4-nitrophenylacetamide moiety. Key steps include:

- Nucleophilic substitution to introduce the acetamide group (e.g., using chloroacetylation under basic conditions).

- Oxidation of the benzothiazole ring to achieve the 1,1,3-trioxo configuration, often with hydrogen peroxide or ozone in acidic media.

- Coupling reactions between intermediates, optimized via temperature control (60–80°C) and solvent selection (e.g., DMF or THF for polar intermediates).

Optimization Tips:

- Monitor reaction progress using HPLC to track intermediate formation and purity .

- Use protective groups (e.g., acetyl for amines) to prevent side reactions during coupling .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product.

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-stacking between benzothiazole and nitrophenyl groups). For example, similar compounds show centroid–centroid distances of 3.93–3.94 Å in crystal lattices .

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and benzothiazole protons) and acetamide NH (δ ~10 ppm, broad).

- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and sulfone resonances (SO₂ at ~125 ppm).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the compound’s reactivity or biological activity?

Methodological Answer:

- Validation Steps :

- Re-evaluate Computational Models : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-311+G**) and solvent models.

- Experimental Replication : Conduct kinetic studies under controlled conditions (e.g., pH, temperature) to compare reaction rates with predicted activation energies.

- Cross-Validation : Use multiple assays (e.g., enzyme inhibition vs. cellular uptake studies) to confirm biological activity .

- Case Example : If docking simulations predict strong binding to a kinase but experimental IC₅₀ values are weak, assess protein flexibility or solvation effects in the model .

Q. What strategies are effective in elucidating the mechanism of action in biological systems, particularly when initial assays show non-specific binding?

Methodological Answer:

- Target Deconvolution :

- Use competitive binding assays with known inhibitors to identify off-target interactions.

- Perform thermal shift assays (TSA) to monitor protein stabilization upon compound binding.

- Advanced Techniques :

- Control Experiments : Include structurally analogous but inactive compounds to distinguish specific vs. nonspecific effects .

Q. How can one design a study to investigate the structure-activity relationship (SAR) of this compound, considering its complex heterocyclic system?

Methodological Answer:

- SAR Design Framework :

- Core Modifications : Synthesize derivatives with variations in the benzothiazole (e.g., substituents at position 5) or nitrophenyl (e.g., meta/para nitro groups) moieties.

- Functional Group Analysis : Replace the acetamide with sulfonamide or urea to assess hydrogen-bonding contributions.

- Bioisosteric Replacement : Substitute the trioxo-benzothiazole with triazole or oxadiazole rings to evaluate heterocycle specificity .

Example SAR Table:

| Derivative | Benzothiazole Substituent | Nitrophenyl Position | Bioactivity (IC₅₀, μM) | Key Finding |

|---|---|---|---|---|

| Parent | 1,1,3-Trioxo | Para-nitro | 0.45 ± 0.02 | Baseline |

| D1 | 5-Methyl | Para-nitro | 0.12 ± 0.01 | Enhanced potency |

| D2 | 1,1,3-Trioxo | Meta-nitro | 2.10 ± 0.15 | Reduced activity |

Q. How can researchers resolve contradictions in crystallographic data when hydrogen bonding and π-stacking interactions are inconsistently reported across studies?

Methodological Answer:

Q. What methodological considerations are critical when scaling up synthesis from milligram to gram quantities without compromising purity?

Methodological Answer:

- Process Optimization :

- Replace batch reactions with continuous flow chemistry to improve heat/mass transfer.

- Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs at scale.

- Purity Control :

- Implement in-line PAT (Process Analytical Technology) such as FTIR for real-time monitoring.

- Use recrystallization in ethanol/water mixtures to remove trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.